Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H5BrClF3O3 It is a derivative of benzoic acid, featuring bromine, chlorine, and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate typically involves the esterification of 4-bromo-3-chloro-5-(trifluoromethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the risk of human error and improve the overall safety of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in certain biological contexts.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-chloro-5-(trifluoromethyl)benzoate
- Methyl 4-bromo-3-chloro-5-(difluoromethoxy)benzoate
- Methyl 4-bromo-3-chloro-5-(methoxy)benzoate
Uniqueness
Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and overall reactivity, making it a valuable intermediate in various synthetic applications.
Biological Activity
Methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications in drug discovery. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Bromo and chloro substituents : These halogen atoms enhance the compound's reactivity and biological activity.
- Trifluoromethoxy group : This group increases lipophilicity, facilitating membrane penetration and interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethoxy group enhances the compound's affinity for lipid membranes, allowing it to effectively penetrate cells. The halogen atoms can form hydrogen bonds or electrostatic interactions with amino acid residues in proteins, influencing binding affinity and specificity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit potent activity against various bacterial strains, including resistant strains.
Compound | MIC (µg/mL) | Target Strain |
---|---|---|
This compound | 0.5 - 2 | Staphylococcus aureus (including MRSA) |
Other derivatives | 1 - 4 | Enterococcus spp. |
This table summarizes the minimum inhibitory concentration (MIC) values observed in studies, indicating that this compound is effective against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
This compound has been employed in enzyme inhibition studies. Its structural features allow it to act as an inhibitor for various enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents targeting diseases such as cancer and inflammation.
Case Studies
- Anticancer Research : In a study focused on compounds with similar structural motifs, this compound demonstrated significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for anticancer drug development. The mechanism was attributed to its ability to inhibit key signaling pathways involved in cell proliferation .
- Enzyme Interaction Studies : A high-throughput screening assay revealed that this compound effectively inhibited the binding of specific proteins involved in oncogenic processes, thereby providing insights into its potential role as a therapeutic agent against cancers driven by MYC oncogenes .
Properties
IUPAC Name |
methyl 4-bromo-3-chloro-5-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O3/c1-16-8(15)4-2-5(11)7(10)6(3-4)17-9(12,13)14/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPYTJBCAWWSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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